molecular formula C9H7BrN2O B2690051 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone CAS No. 2490412-81-0

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone

Cat. No.: B2690051
CAS No.: 2490412-81-0
M. Wt: 239.072
InChI Key: BJYBXPBNMUNSLK-UHFFFAOYSA-N
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Description

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a brominated derivative of pyrrolopyridazine, which is a fused heterocyclic compound

Preparation Methods

The synthesis of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone typically involves the bromination of pyrrolopyridazine derivatives. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of pyrrolopyridazine.

    Bromination: The pyrrolopyridazine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with a suitable reducing agent can yield the corresponding pyrrolopyridazine derivative without the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can be compared with other brominated heterocyclic compounds, such as:

  • 1-(5-Bromopyrrolo[1,2-b]pyridazin-3-yl)ethanone
  • 1-(5-Bromopyrrolo[1,2-b]pyridazin-6-yl)ethanone

These compounds share similar structural features but differ in the position of the bromine atom and other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone is a brominated derivative of pyrrolopyridazine, a class of fused heterocyclic compounds. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Pyrrolopyridazine : The base structure is synthesized from appropriate precursors.
  • Bromination : The pyrrolopyridazine is brominated using agents such as N-bromosuccinimide (NBS).
  • Acetylation : The brominated intermediate undergoes acetylation with acetic anhydride to yield the final product.

This synthetic route allows for the introduction of the bromine atom at a specific position, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including:

  • Jurkat Cells : IC50 values indicate significant cytotoxicity (IC50 = 4.64 ± 0.08 µM).
  • HeLa and MCF-7 Cells : Effective in reducing cell viability.

The compound was shown to induce cell cycle arrest in the sub-G1 phase, suggesting mechanisms involving apoptosis or necrosis. Additionally, it demonstrated antiangiogenic effects in chick chorioallantoic membrane assays, inhibiting blood vessel formation in tumor tissues .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Preliminary docking studies indicate promising binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis:

  • MMP-2 : Docking energy of -9.0 kcal/mol.
  • MMP-9 : Docking energy of -7.8 kcal/mol.

These interactions suggest that the compound may inhibit these enzymes, thereby disrupting tumor growth and spread .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
1-(5-Bromopyrrolo[1,2-b]pyridazin-3-yl)ethanoneSimilar structure with bromine at position 3Moderate anticancer activity
1-(5-Bromopyrrolo[1,2-b]pyridazin-6-yl)ethanoneSimilar structure with bromine at position 6Limited data available

The differences in bromine positioning can significantly affect the reactivity and biological activity of these compounds. The unique substitution pattern of this compound appears to enhance its anticancer efficacy compared to its analogs.

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • Study on Anticancer Efficacy : In vitro assays confirmed its ability to inhibit proliferation and induce apoptosis in cancer cell lines.

Properties

IUPAC Name

1-(5-bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYBXPBNMUNSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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